molecular formula C20H32O2 B7790579 Arachidonic acid CAS No. 93444-49-6

Arachidonic acid

Katalognummer: B7790579
CAS-Nummer: 93444-49-6
Molekulargewicht: 304.5 g/mol
InChI-Schlüssel: YZXBAPSDXZZRGB-DOFZRALJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Arachidonic acid (AA, 20:4ω-6) is a polyunsaturated omega-6 fatty acid integral to cellular membrane phospholipids and a precursor for bioactive lipid mediators. It is released from membranes via phospholipase A₂ (PLA₂) in response to stimuli like tissue injury, inflammation, or hormonal signals . AA undergoes metabolism through three enzymatic pathways:

  • Cyclooxygenase (COX): Produces prostanoids (prostaglandins, thromboxanes) involved in inflammation, pain, and vasoconstriction.
  • Lipoxygenase (LOX): Generates leukotrienes and hydroxyeicosatetraenoic acids (HETEs), regulating immune responses and vascular tone.
  • Cytochrome P450 (CYP450): Yields epoxyeicosatrienoic acids (EETs) and 20-HETE, which modulate cardiovascular and renal functions .

Non-enzymatic oxidation of AA by free radicals produces isoprostanes, implicated in oxidative stress-related pathologies . AA-derived eicosanoids are critical in homeostasis but dysregulated in cardiovascular disease (CVD), inflammation, and metabolic disorders .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Arachidonic acid can be synthesized from linoleic acid through a series of desaturation and elongation reactions. The process involves the conversion of linoleic acid to gamma-linolenic acid, followed by further desaturation and elongation to form dihomo-gamma-linolenic acid and finally this compound .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. For example, the filamentous fungus Mortierella alpina can be used to produce this compound by incubating it aerobically on a medium made from potato paste and dextrose at 20°C for 20 days . This method yields a high concentration of this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Arachidonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is primarily involved in the formation of eicosanoids through enzymatic pathways such as cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include prostaglandins (e.g., PGE2, PGD2), thromboxanes (e.g., TXA2), and leukotrienes (e.g., LTB4) .

Wissenschaftliche Forschungsanwendungen

Arachidonic acid has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues of Arachidonic Acid

Table 1: Structural and Functional Comparison of AA and Analogues

Compound Structure Biosynthetic Pathway Key Biological Roles Therapeutic Implications
This compound C20:4ω-6, four cis double bonds PLA₂-mediated release Precursor for prostanoids, leukotrienes, EETs Target for NSAIDs, COX-2 inhibitors
Eicosapentaenoic Acid (EPA) C20:5ω-3, five cis double bonds Dietary intake, Δ5-desaturase Anti-inflammatory resolvins, competes with AA for COX/LOX Reduces CVD risk via anti-inflammatory effects
Arachidic Acid C20:0 (saturated) Fatty acid elongation Competitive inhibition of COX/LOX Potential NSAID alternative
Docosahexaenoic Acid (DHA) C22:6ω-3, six cis double bonds Dietary intake, elongation Neuroprotection, anti-inflammatory resolvins Cognitive health, CVD prevention
20-HETE C20 hydroxylated AA CYP450 ω-hydroxylase Vasoconstriction, hypertension Linked to NSAID-induced CVD risks
Epoxyeicosatrienoic Acids (EETs) Epoxidized AA regioisomers CYP450 epoxygenase Vasodilation, cardioprotection Soluble epoxide hydrolase inhibitors for heart failure
Isoprostanes Non-enzymatic AA oxidation products Free radical peroxidation Biomarkers of oxidative stress Diagnostic tools for CVD, diabetes

Enzymatic vs. Non-Enzymatic Metabolites

Table 2: Key Differences in AA-Derived Metabolites

Feature Enzymatic Metabolites (EETs, Prostaglandins) Non-Enzymatic Metabolites (Isoprostanes)
Formation COX, LOX, CYP450 activity Free radical-mediated peroxidation
Regulation Tightly regulated by enzyme expression Unregulated, reflects oxidative stress
Biological Role Signaling (e.g., vasodilation, inflammation) Oxidative damage biomarkers
Therapeutic Target NSAIDs, COX-2 inhibitors, sEH inhibitors Antioxidants (vitamin E, N-acetylcysteine)
Example Compounds PGE₂ (pro-inflammatory), 11,12-EET (cardioprotective) 8-iso-PGF₂α (vasoconstrictive)

Comparative Research Findings

Table 3: Key Studies Highlighting Functional Differences

Study Focus AA vs. Analogues Key Findings Reference
Calcium Mobilization AA vs. myo-inositol trisphosphate (IP₃) AA and IP₃ show similar potency in ER Ca²⁺ release; synergistic effects observed
Cardiovascular Effects 20-HETE vs. EETs 20-HETE promotes hypertension; EETs reverse cardiac hypertrophy
Platelet Inhibition Spiramine C1 vs. aspirin Spiramine C1 inhibits AA-induced platelet aggregation comparably to aspirin
Membrane Fluidity AA vs. ETYA (acetylenic AA analogue) Both reduce ENaC expression without altering membrane fluidity

Mechanistic and Therapeutic Insights

  • Competitive Inhibition : Arachidic acid (C20:0) competes with AA for COX/LOX binding, mimicking NSAID effects but with fewer side effects .
  • Omega-3 vs. Omega-6: EPA and DHA (ω-3) antagonize AA’s pro-inflammatory eicosanoids, underscoring dietary ω-3 supplementation in chronic inflammation .
  • Isoform Selectivity: Mercaptoalkylguanidines inhibit COX-1/2 non-selectively but show iNOS selectivity, highlighting divergent targeting strategies .

Biologische Aktivität

Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that plays a crucial role in various physiological processes and is a precursor to numerous bioactive lipid mediators. This article explores the biological activities of this compound, its metabolic pathways, implications in health and disease, and relevant research findings.

Overview of this compound

This compound is predominantly found in the phospholipid bilayer of cell membranes, contributing to membrane fluidity and flexibility necessary for cellular function. It is derived from dietary sources such as meat, eggs, and certain fish, and can also be synthesized from linoleic acid in the body.

Metabolism of this compound

This compound undergoes enzymatic conversion through three main pathways:

  • Cyclooxygenase (COX) Pathway : Converts AA into prostaglandins and thromboxanes, which are involved in inflammation and platelet aggregation.
  • Lipoxygenase (LOX) Pathway : Produces leukotrienes, which play roles in immune responses and inflammation.
  • Cytochrome P450 Pathway : Generates epoxyeicosatrienoic acids (EETs), involved in vascular function and inflammation resolution.

1. Inflammation and Immune Response

This compound is integral to the inflammatory response. Its metabolites, particularly prostaglandins and leukotrienes, mediate various aspects of inflammation:

  • Prostaglandin E2 (PGE2) : Promotes vasodilation and increases vascular permeability, facilitating immune cell access to sites of injury.
  • Leukotrienes : Involved in chemotaxis of immune cells, particularly during allergic reactions and asthma.

2. Role in Cancer

Research has shown mixed results regarding the relationship between this compound intake and cancer risk:

  • A systematic review indicated no strong positive association between dietary AA intake and breast or prostate cancer risk .
  • However, some studies suggest that AA-derived eicosanoids may promote tumor growth by enhancing angiogenesis and metastasis .

3. Cardiovascular Health

This compound's role in cardiovascular health is complex:

  • High levels of AA in adipose tissue have been linked to an increased risk of myocardial infarction .
  • Conversely, moderate intake may support endothelial function through the production of beneficial eicosanoids .

Case Studies

  • Dietary Intake and Cancer Risk : A cohort study with over 37,000 participants found no significant correlation between dietary AA intake and prostate cancer risk after extensive follow-up .
  • AA Supplementation Effects : A study on resistance-trained men showed that supplementation with 1.5g/day of AA improved muscle lipid profiles without increasing systemic inflammation or adverse effects on blood lipids .

Data Table: Summary of Key Research Findings

StudyPopulationInterventionFindings
Lin et al., 200437,547 womenDietary ARA intakeNo significant change in prostate cancer risk
Hall et al., 2007178 CRC patientsBlood ARA level assessmentNo strong association with colorectal cancer
Recent RCTsResistance-trained men1.5g/day ARA supplementationIncreased muscle ARA content; no adverse effects on inflammation

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of arachidonic acid (AA), and how do they influence experimental design in inflammatory studies?

AA is metabolized via three key enzymatic pathways:

  • Cyclooxygenases (COX-1/COX-2) : Produce prostaglandins (e.g., PGE₂) and thromboxanes, which regulate inflammation and vascular function.
  • Lipoxygenases (5-LOX, 12-LOX, 15-LOX) : Generate leukotrienes (e.g., LTB₄) and hydroxyeicosatetraenoic acids (HETEs), mediators of immune responses.
  • Cytochrome P450 (CYP450) : Forms epoxyeicosatrienoic acids (EETs) and 20-HETE, involved in vasodilation and hypertension. Methodological Considerations: Use selective inhibitors (e.g., COX-2 inhibitors) or genetic knockout models to isolate pathways. LC-MS/MS is critical for quantifying specific metabolites like PGD₂ or 5-HETE .

Q. Which analytical techniques are most effective for quantifying AA and its metabolites in biological samples?

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Enables simultaneous detection of multiple oxylipins with high sensitivity. Preprocessing steps (solid-phase extraction, protein precipitation) are essential to reduce matrix interference .
  • Gas Chromatography-MS (GC-MS) : Suitable for volatile derivatives but less common due to complex derivatization.
  • Enzyme-Linked Immunosorbent Assay (ELISA) : Limited to specific metabolites (e.g., PGE₂) but useful for high-throughput screening. Best Practices: Validate methods with internal standards (e.g., deuterated AA) and control for metabolite instability (e.g., rapid freezing of samples) .

Q. How does AA regulate macrophage polarization, and what models are used to study this interaction?

AA metabolism differs between M1 (pro-inflammatory) and M2 (anti-inflammatory) macrophages:

  • M2 Macrophages : Show upregulated COX-2 and elevated prostaglandins (PGE₂, PGF₂α).
  • Experimental Models : Use THP-1 cell lines or primary human macrophages treated with polarizing cytokines (IFN-γ + LPS for M1; IL-4/IL-13 for M2). Transcriptomics and lipidomics integration can identify pathway-specific signatures .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on the pro- vs. anti-inflammatory roles of AA metabolites?

  • Context Dependency : Metabolites like 15-HETE may promote inflammation in sepsis but suppress it in macrophage models.
  • Model Systems : Compare in vitro (e.g., LPS-stimulated whole blood) and in vivo (e.g., murine sepsis) systems.
  • Multi-Omics Validation : Combine metabolomics with transcriptomics to assess enzyme expression (e.g., reduced COX-2 inducibility in septic patients ).

Q. What genetic/pharmacological tools enable precise modulation of AA metabolic enzymes?

  • Pharmacological Inhibitors : Celecoxib (COX-2), Zileuton (5-LOX), or HET0016 (CYP450).
  • CRISPR/Cas9 Knockouts : Target PTGS2 (COX-2) or ALOX5 (5-LOX) in cell lines.
  • Validation : Use calorimetry (e.g., binding affinity of AA to adipocyte lipid-binding protein ) or crystallography to confirm enzyme-ligand interactions .

Q. How do sepsis-associated changes in AA metabolism inform diagnostic biomarker discovery?

  • Key Findings : Septic patients show reduced AA inducibility (-80–90%) and altered metabolites (e.g., thromboxane B₂).
  • Diagnostic Models : Use LPS-activated whole-blood assays paired with LC-MS to quantify AA, PGE₂, and 11-HETE. Reduced COX-2 expression correlates with sepsis severity .

Q. What integrated multi-omics approaches elucidate AA’s role in steatohepatitis?

  • Transcriptomics + Metabolomics : In DDC-treated mice, AA pathway deregulation (p < 0.001) correlates with steatohepatitis severity.
  • Joint Pathway Analysis : Tools like MetaboAnalyst integrate lipidomics data with RNA-seq to identify hub metabolites (e.g., 15-HPETE) .

Q. Methodological Tables

Table 1: Key AA Metabolites and Detection Methods

Metabolite ClassExample MetabolitesPreferred Detection MethodReference
ProstaglandinsPGE₂, TXB₂LC-MS/MS (ESI negative mode)
LeukotrienesLTB₄, LTC₄LC-MS/MS with MRM
HETEs/EETs20-HETE, 5-HETEGC-MS (derivatized)

Table 2: Experimental Models for AA Studies

Model SystemApplicationKey ReadoutsReference
THP-1 MacrophagesM1/M2 polarizationCOX-2 expression, PGE₂
LPS-Stimulated BloodSepsis biomarker discoveryAA inducibility, TXB₂
DDC-Treated MiceSteatohepatitis pathogenesis15-HPETE, transcriptomics

Eigenschaften

IUPAC Name

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXBAPSDXZZRGB-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040420
Record name Arachidonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Merck Index], Liquid
Record name Arachidonic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11958
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Arachidonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001043
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

0.00000015 [mmHg]
Record name Arachidonic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11958
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

506-32-1, 93444-49-6
Record name Arachidonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=506-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arachidonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,8,11,14-Eicosatetraenoic acid, labeled with carbon-14, (all-Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093444496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arachidonic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04557
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Arachidonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Icosa-5,8,11,14-tetraenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.304
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARACHIDONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27YG812J1I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Arachidonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001043
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Arachidonic acid
Arachidonic acid
Arachidonic acid
Arachidonic acid
Arachidonic acid
Arachidonic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.